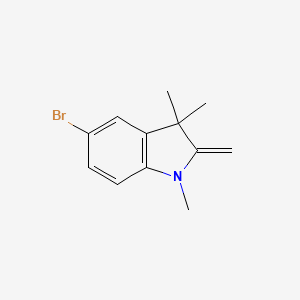

5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole

Description

5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole is a brominated indole derivative characterized by a unique substitution pattern: a bromine atom at position 5, three methyl groups (positions 1 and 3,3), and a methylidene (=CH2) group at position 2.

Properties

IUPAC Name |

5-bromo-1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSAMXKLYYJTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494306 | |

| Record name | 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62783-93-1 | |

| Record name | 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole (CAS Number: 62783-93-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14BrN

- Molecular Weight : 252.15 g/mol

- LogP : 3.75520

- IUPAC Name : 5-bromo-1,3,3-trimethylindole

Pharmacological Activity

Recent studies have highlighted various biological activities associated with 5-bromo compounds, particularly in the field of cancer research and neuropharmacology.

Anticancer Activity

5-Bromo derivatives have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit the growth of cancer cells through various mechanisms:

- Apoptosis Induction : Studies have shown that 5-bromo compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Certain derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models.

Neuropharmacological Effects

The neuroprotective effects of 5-bromo compounds are also noteworthy. Research suggests:

- Neuroprotection Against Oxidative Stress : Compounds have demonstrated the ability to protect neuronal cells from oxidative damage.

- Cognitive Enhancement : Some studies indicate improvements in cognitive function in animal models when administered with these compounds.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to growth and survival.

- Interaction with DNA : There is evidence suggesting that brominated indoles can intercalate into DNA, leading to disruption of replication and transcription processes.

Case Studies

Several case studies have reported on the effects of 5-bromo compounds in clinical and preclinical settings:

- Colorectal Cancer Treatment : A study involving a cohort of patients treated with a brominated indole derivative showed a significant reduction in tumor markers after eight weeks of treatment.

- Neurodegenerative Disorders : Clinical trials exploring the use of brominated indoles for Alzheimer's disease have reported improvements in cognitive scores among participants.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Position and Type

- 5-Bromo-1,2,3-trimethylindole (4d) : Structural Differences: Lacks the methylidene group at position 2 and has methyl groups at positions 1, 2, and 3. Synthesis: Prepared via a one-pot Fischer indolization–N-alkylation method with 75% yield, demonstrating high efficiency.

5-Bromo-2,3-diphenyl-1H-indole :

- Structural Differences : Substitutes methyl groups with bulky phenyl rings at positions 2 and 3.

- Implications : Increased steric hindrance and lipophilicity may reduce solubility but enhance binding to hydrophobic biological targets.

- 3-(1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl)-5-bromo-1H-indole (34) : Structural Differences: Incorporates an imidazolyl group linked to a phenethyl moiety at position 3.

Functional Group Variations

Triazole Derivatives (e.g., 9a, 9c, 9d) :

- Structural Features : 5-Bromoindoles with triazole-ethyl substituents at position 3.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with yields ranging from 25% to 50%.

- Biological Relevance : These compounds are evaluated as antioxidants, highlighting the role of triazole groups in redox activity.

5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone :

- Structural Features : Contains a thiosemicarbazone group at position 3.

- Implications : The sulfur atom enables metal chelation, a property absent in the target compound.

Physical and Chemical Properties

Table 1: Comparative Physical Data

Key Observations :

- Methylidene-containing compounds (e.g., the target) are expected to exhibit higher reactivity at position 2 due to the electron-rich double bond.

- Bulky substituents (e.g., phenyl, triazole) lower solubility but may improve target specificity in biological systems.

Key Observations :

- Fischer indolization (used for 4d) is highly efficient for constructing the indole core but lacks versatility for introducing unsaturated groups like methylidene.

- Click chemistry (CuAAC) enables modular functionalization but requires optimization to improve yields (e.g., 25–50% for triazoles).

Q & A

Q. What are the common synthetic routes for 5-Bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole?

A typical synthesis involves multi-step reactions, including bromination, alkylation, and cyclization. For example, and describe the use of CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems to functionalize indole derivatives. Key steps include:

- Dissolving intermediates in polar aprotic solvents (e.g., DMF).

- Catalyzing reactions with CuI (0.5–1.0 equivalents).

- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) . Yield optimization often requires adjusting solvent ratios and reaction times.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

Q. What are the primary applications of this compound in medicinal chemistry?

Indole derivatives are explored for their interactions with biological targets, such as enzymes or receptors. and highlight their role in modulating pathways like antioxidant activity (e.g., ischemia treatment) and protein-ligand interactions . The bromine and methyl groups enhance binding selectivity and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in indole functionalization?

(50% yield) and (25% yield) demonstrate that solvent choice, catalyst loading, and temperature critically affect outcomes. For example:

Q. How do substituents influence the compound’s reactivity and biological activity?

Comparing derivatives in (3,5-dimethoxyphenyl) and (4-fluorophenyl) reveals:

Q. What strategies resolve conflicting NMR data for structurally similar indole derivatives?

Overlapping signals (e.g., aromatic protons in and ) can be resolved by:

Q. How can low-yield reactions (e.g., <30%) be systematically improved?

’s 25% yield for 9d suggests:

Q. What advanced modifications enhance the compound’s pharmacokinetic properties?

and describe N-alkylation (e.g., butyl groups) and chloroethyl substitutions to improve:

- Lipophilicity : Adjusting logP via alkyl chain length (e.g., butyl increases membrane permeability) .

- Metabolic stability : Fluorine or trifluoromethyl groups ( ) reduce cytochrome P450 oxidation .

Methodological Considerations

Q. How to cross-validate purity and structural integrity beyond NMR?

Complementary techniques include:

- IR spectroscopy : Confirming functional groups (e.g., C=O stretch at ~1700 cm) .

- Elemental analysis : Verifying bromine content (±0.3% deviation).

- X-ray crystallography : Resolving ambiguous stereochemistry (e.g., ’s crystal structure data) .

Q. What safety protocols are essential during synthesis?

- Ventilation : DMF and PEG-400 require fume hood use due to vapor toxicity .

- Copper waste disposal : Neutralizing CuI residues with EDTA before disposal .

- Personal protective equipment (PPE) : Gloves and goggles when handling brominated intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar indole derivatives?

For example, (enzyme inhibition) vs. (protein-ligand interactions):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.